N-(4-Bromopentyl)phthalimide

Organic Synthesis Process Chemistry Automation

N-(4-Bromopentyl)phthalimide (CAS 59353-62-7), also known as 2-(4-bromopentyl)-1H-isoindole-1,3(2H)-dione, is a phthalimide derivative characterized by a 4-bromopentyl substituent on the imide nitrogen. It is a viscous liquid with a boiling point range of 130–140 °C under reduced pressure and a molecular weight of 296.16 g/mol.

Molecular Formula C13H14BrNO2
Molecular Weight 296.16 g/mol
CAS No. 59353-62-7
Cat. No. B045453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Bromopentyl)phthalimide
CAS59353-62-7
Synonyms4-Bromo-1-phthalimidopentane;  NSC 46819;  2-(4-Bromopentyl)-1,3-isoindolinedione;  2-(4-Bromopentyl)isoindole-1,3-dione;  N-(4-Bromopentyl)phthalimide;  2-(4-Bromopentyl)-1H-isoindole-1,3(2H)-dione
Molecular FormulaC13H14BrNO2
Molecular Weight296.16 g/mol
Structural Identifiers
SMILESCC(CCCN1C(=O)C2=CC=CC=C2C1=O)Br
InChIInChI=1S/C13H14BrNO2/c1-9(14)5-4-8-15-12(16)10-6-2-3-7-11(10)13(15)17/h2-3,6-7,9H,4-5,8H2,1H3
InChIKeyBSLLSMVCLJZMHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Bromopentyl)phthalimide (CAS 59353-62-7): Technical Profile and Procurement Differentiation Guide


N-(4-Bromopentyl)phthalimide (CAS 59353-62-7), also known as 2-(4-bromopentyl)-1H-isoindole-1,3(2H)-dione, is a phthalimide derivative characterized by a 4-bromopentyl substituent on the imide nitrogen . It is a viscous liquid with a boiling point range of 130–140 °C under reduced pressure and a molecular weight of 296.16 g/mol . This compound serves as a critical alkylating agent and protected amine synthon in organic synthesis, most notably as an intermediate in the production of the antimalarial drug primaquine phosphate and its analogues [1][2].

N-(4-Bromopentyl)phthalimide (CAS 59353-62-7): Why N-(ω-Bromoalkyl)phthalimide Analogues Are Not Interchangeable


The class of N-(ω-bromoalkyl)phthalimides cannot be simply interchanged due to the profound impact of alkyl chain length and bromine position on key properties such as physical state, lipophilicity (LogP), and reactivity [1]. For instance, while N-(4-bromopentyl)phthalimide is a liquid , its shorter-chain analogues, N-(3-bromopropyl)phthalimide and N-(4-bromobutyl)phthalimide, are solids at room temperature, which directly affects their handling, solubility, and compatibility in automated synthesis workflows . Furthermore, the specific 4-bromopentyl isomer is crucial for the regioselective synthesis of primaquine analogues, where the chain length and branching pattern dictate the spatial orientation and biological activity of the final drug molecule [2]. The following evidence quantifies these critical differentiators.

N-(4-Bromopentyl)phthalimide (CAS 59353-62-7): Quantitative Differentiation Evidence Against Comparator Compounds


Physical State: Liquid Handling vs. Solid Analogue Procurement

N-(4-Bromopentyl)phthalimide is a liquid with a boiling point of 130–140 °C under reduced pressure, whereas the shorter-chain N-(3-bromopropyl)phthalimide is a solid with a melting point of 72–74 °C . This phase difference simplifies liquid handling in automated synthesizers and avoids the need for solvent reconstitution, a key consideration for high-throughput chemistry workflows .

Organic Synthesis Process Chemistry Automation

Lipophilicity (LogP) for Enhanced Membrane Permeability in Drug Design

N-(4-Bromopentyl)phthalimide exhibits a higher calculated lipophilicity (ACD/LogP = 3.31) compared to the shorter-chain analogue N-(3-bromopropyl)phthalimide (LogP = 2.01) [1]. This increased lipophilicity is a key design parameter for improving membrane permeability and target engagement in the development of antimalarial agents like primaquine [2].

Medicinal Chemistry ADME Drug Design

Synthetic Efficiency: High Purity and Total Recovery in Key Industrial Process

A patented synthetic method for N-(4-bromopentyl)phthalimide achieves a final product content of >98% and a two-step total recovery of 93.78%, demonstrating a highly efficient industrial process [1]. While specific yields for other N-(ω-bromoalkyl)phthalimides vary widely (e.g., N-(4-bromobutyl)phthalimide reported at 92.4% yield under different conditions), the combination of high purity and high recovery in a single, validated process provides a significant advantage for this specific compound [2].

Process Chemistry Green Chemistry Scale-up

Validated Application: Essential Intermediate for High-Potency Antimalarial Analogues

In the synthesis of 4-methyl-5-substituted phenoxy primaquine analogues, N-(4-bromopentyl)phthalimide was used as the key intermediate to introduce the 1-methyl-4-aminobutyl side chain [1]. The resulting analogues exhibited both stronger suppressive antimalarial activity (SD50 = 0.65 mg/kg for the most potent analogue Ⅲ₁) and greater prophylactic activity (minimal effective dose = 2.5 mg/kg) compared to primaquine itself [1]. This validates the compound's critical role in accessing a pharmacologically superior chemotype.

Medicinal Chemistry Antimalarial Drug Discovery Structure-Activity Relationship

N-(4-Bromopentyl)phthalimide (CAS 59353-62-7): Prioritized Application Scenarios Based on Quantitative Evidence


Large-Scale Pharmaceutical Manufacturing of Primaquine Phosphate and Analogues

Procurement for this application is justified by the patented high-yield, high-purity synthetic process that achieves >98% final product content and 93.78% total recovery, ensuring economic viability and reduced waste in industrial production [1].

Automated High-Throughput Synthesis Workflows

The liquid physical state of N-(4-bromopentyl)phthalimide (bp 130-140 °C) facilitates precise robotic dispensing, unlike solid analogues such as N-(3-bromopropyl)phthalimide (mp 72-74 °C), making it the preferred choice for automated synthetic platforms .

Medicinal Chemistry for Optimizing Lipophilic Drug Candidates

With a calculated ACD/LogP of 3.31, this compound provides a significantly higher lipophilicity compared to shorter-chain analogues (e.g., LogP 2.01 for N-(3-bromopropyl)phthalimide), which is critical for designing antimalarial agents with improved membrane permeability and target engagement [2].

Synthesis of Next-Generation Antimalarial Agents with Superior In Vivo Efficacy

This compound is the validated building block for synthesizing 4-methyl-5-substituted phenoxy primaquine analogues that exhibit stronger suppressive (SD50 = 0.65 mg/kg) and prophylactic (minimal effective dose = 2.5 mg/kg) activity in murine models, outperforming the parent drug primaquine [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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